

Parp1-IN-20: A Potent Inhibitor of PARP1 Enzymatic Activity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations.

Parp1-IN-20, also known as compound 19A10, is a potent small molecule inhibitor of PARP1's enzymatic activity. This technical guide provides a comprehensive overview of Parp1-IN-20's effect on PARP1, including its inhibitory potency, mechanism of action, and detailed methodologies for its evaluation.

Core Mechanism of Action

Parp1-IN-20 exerts its primary effect through the competitive inhibition of the PARP1 enzyme. PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach poly(ADP-ribose) (PAR) chains to itself and other nuclear proteins at sites of DNA damage. This PARylation process is a critical signaling event that recruits other DNA repair factors. Parp1-IN-20, by binding to the catalytic domain of PARP1, prevents the binding of NAD+ and subsequent PAR chain synthesis. This abrogation of PARP1's catalytic function leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs). In cancer cells with compromised



DSB repair mechanisms, such as those with BRCA mutations, the accumulation of these DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.

Quantitative Data Summary

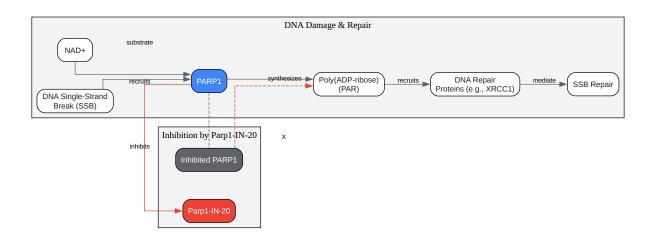
Parp1-IN-20 has been characterized by its potent inhibition of PARP1 enzymatic activity and its comparatively weak PARP trapping effect. The following table summarizes the available quantitative data for this compound.

Compound	Target	Assay Type	IC50	Cell Line	Reference
Parp1-IN-20 (19A10)	PARP1	Enzymatic Inhibition	4.62 nM	-	[1]
Parp1-IN-20 (19A10)	PARP Trapping	Cellular	>100 μM	MDA-MB-436	[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical PARP1 signaling pathway in response to DNA single-strand breaks and the mechanism by which **Parp1-IN-20** inhibits this process.





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Caption: PARP1 signaling pathway and the inhibitory action of Parp1-IN-20.

Experimental Protocols

While the specific protocols used to generate the IC50 values for **Parp1-IN-20** are not publicly available, this section provides detailed, representative methodologies for key experiments used to characterize PARP1 inhibitors.

PARP1 Enzymatic Inhibition Assay (Homogeneous AlphaScreen Assay)

This biochemical assay is a common method to determine the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.



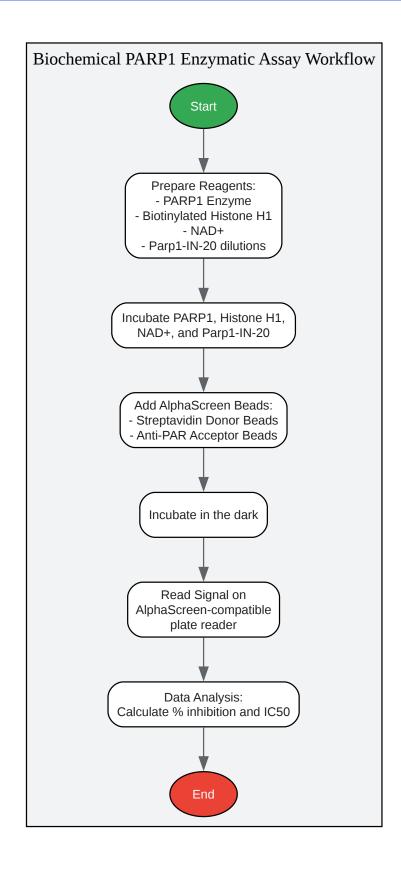
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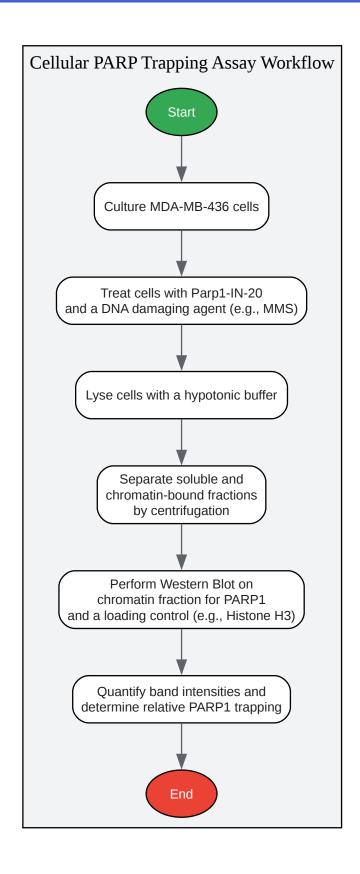
Principle: This assay measures the PARylation of biotinylated histone H1 by PARP1. The resulting poly(ADP-ribosyl)ated histone is then detected using streptavidin-coated donor beads and anti-PAR antibody-conjugated acceptor beads. When in close proximity, the donor and acceptor beads generate a chemiluminescent signal. Inhibition of PARP1 activity leads to a decrease in this signal.

Workflow Diagram:









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References

- 1. Synthesis and biological evaluation of a tumor-selective degrader of PARP1
 [pubmed.ncbi.nlm.nih.gov]
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